molecular formula C25H36O5 B12571843 [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate CAS No. 517894-42-7

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate

Cat. No.: B12571843
CAS No.: 517894-42-7
M. Wt: 416.5 g/mol
InChI Key: RLMQWGFFMMTTIW-LEADCRQCSA-N
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Description

The compound [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of This compound .

Properties

CAS No.

517894-42-7

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate

InChI

InChI=1S/C25H36O5/c1-14(2)23(28)30-20-13-16-12-17(29-15(3)26)8-10-24(16,4)19-9-11-25(5)18(22(19)20)6-7-21(25)27/h13-14,17-20,22H,6-12H2,1-5H3/t17-,18-,19-,20?,22-,24-,25-/m0/s1

InChI Key

RLMQWGFFMMTTIW-LEADCRQCSA-N

Isomeric SMILES

CC(C)C(=O)OC1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)OC(=O)C

Origin of Product

United States

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